

(Z)-Viaminate CAS number and molecular weight

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Compound of Interest

Compound Name: (Z)-Viaminate

Cat. No.: B2592779

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In-Depth Technical Guide to (Z)-Viaminate

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-Viaminate, a geometric isomer of Viaminate, is a retinoid derivative with significant implications for dermatological and inflammatory conditions. This document provides a comprehensive technical overview of **(Z)-Viaminate**, including its chemical identity, molecular weight, and detailed insights into its mechanism of action. Drawing from recent studies on its all-trans counterpart, this guide outlines the key signaling pathways modulated by Viaminate, presents detailed experimental protocols for its study, and summarizes relevant quantitative data. This whitepaper is intended to serve as a foundational resource for researchers engaged in the study and development of retinoid-based therapeutics.

Chemical Identity and Properties

(Z)-Viaminate is a stereoisomer of Viaminate, which is chemically designated as ethyl 4-[[[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]amino]benzoate. The "(Z)" designation typically refers to the cis configuration at one of the double bonds in the polyene chain, most commonly the 13-cis isomer in related retinoids.

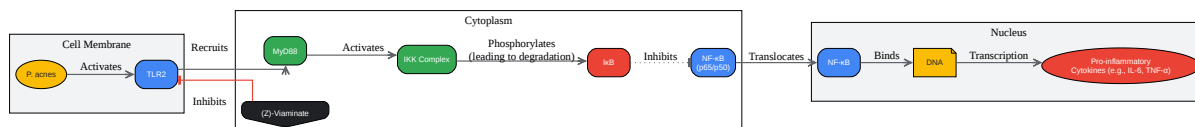
Identifier	Value	Citation
Compound Name	(Z)-Viaminate	
Synonym	13-cis-N-[4-(Ethoxycarbonyl)phenyl]retinamide	
CAS Number	251441-94-8	
Molecular Formula	C ₂₉ H ₃₇ NO ₃	[1]
Molecular Weight	447.61 g/mol	[1]
Parent Compound (all-trans)	Viaminate	[1]
Parent CAS Number	53839-71-7	[1]

Mechanism of Action and Signaling Pathways

Recent research on Viaminate (all-trans isomer) has elucidated its significant role in modulating inflammatory pathways, particularly in the context of acne treatment. Viaminate has been shown to ameliorate *Propionibacterium acnes*-induced acne by inhibiting key inflammatory signaling cascades.[2] The primary mechanisms involve the Toll-like receptor 2 (TLR2) pathway and the mitogen-activated protein kinase (MAPK) pathway.

Inhibition of the TLR2/NF-κB Signaling Pathway

Viaminate is understood to exert its anti-inflammatory effects by targeting the TLR2 receptor, a key sensor in the innate immune response to bacterial pathogens like *P. acnes*. Activation of TLR2 typically leads to the recruitment of adaptor proteins, culminating in the activation of the transcription factor NF-κB, which drives the expression of pro-inflammatory cytokines. Viaminate intervenes in this process, leading to a downstream reduction in the inflammatory response.

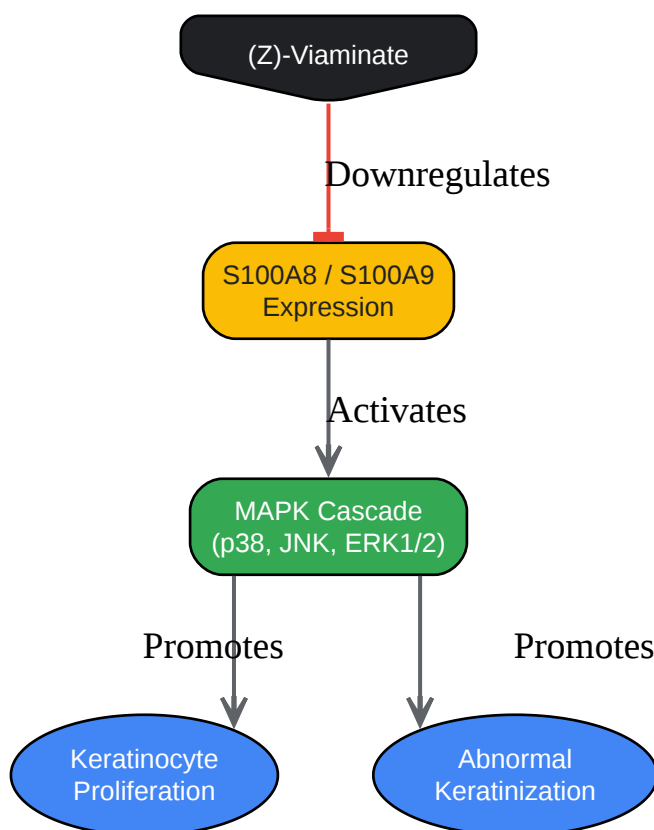


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Caption: Inhibition of the TLR2/NF-κB pathway by **(Z)-Viaminate**.

Modulation of the MAPK and S100A8/S100A9 Signaling Pathways

Viaminate also influences the MAPK signaling cascade, which is involved in cellular proliferation and inflammation. Specifically, it has been found to downregulate the expression of S100A8 and S100A9, two calcium-binding proteins that act as damage-associated molecular patterns (DAMPs) and are upstream regulators of the MAPK pathway in inflammatory conditions. By reducing S100A8/S100A9 levels, Viaminate leads to decreased activation of key MAPK members like p38, JNK, and ERK1/2, thereby inhibiting keratinocyte proliferation and keratinization.



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Caption: Viaminate's modulation of the S100A8/A9-MAPK pathway.

Experimental Protocols

The following protocols are based on methodologies described in studies of Viaminate's effects on acne models.

Animal Model of *P. acnes*-Induced Acne

- Subjects: Male Sprague-Dawley rats.
- Induction: A suspension of *Propionibacterium acnes* combined with sebum is applied to the ears of the rats to induce an acneiform inflammation.
- Treatment: Rats are treated with Viaminate (e.g., orally) for a specified period (e.g., 30 days).

- **Assessment:** The degree of ear redness, epidermal thickening, and inflammatory infiltration is evaluated. Tissue samples are collected for further analysis.

Transcriptome Analysis of Skin Tissue

- **Sample Preparation:** Full-thickness skin biopsies are obtained from control and Viaminate-treated animals.
- **RNA Extraction:** Total RNA is extracted from the tissue samples using a suitable kit (e.g., RNeasy Kit, Qiagen). RNA quality and quantity are assessed using a spectrophotometer and bioanalyzer.
- **Library Preparation and Sequencing:** RNA sequencing libraries are prepared and sequenced using a high-throughput sequencing platform (e.g., Illumina).
- **Data Analysis:** Raw sequencing reads are processed, aligned to a reference genome, and differential gene expression analysis is performed to identify genes and pathways affected by Viaminate treatment.

Quantitative Real-Time PCR (qPCR)

- **RNA Isolation and cDNA Synthesis:** Total RNA is extracted from skin tissue or cultured cells as described above. First-strand cDNA is synthesized using a reverse transcription kit.
- **Primer Design:** Primers specific for target genes (e.g., S100A8, S100A9) and a housekeeping gene (e.g., GAPDH) are designed and validated.
- **qPCR Reaction:** The qPCR reaction is performed using a SYBR Green-based master mix on a real-time PCR system.
- **Data Analysis:** The relative expression of target genes is calculated using the $2^{-\Delta\Delta C_t}$ method, normalized to the housekeeping gene.

Western Blotting

- **Protein Extraction:** Total protein is extracted from skin tissue or cells using a lysis buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

- **SDS-PAGE and Transfer:** Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
- **Immunoblotting:** The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., TLR2, phospho-p65 NF- κ B, phospho-p38 MAPK).
- **Detection:** After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged.
- **Quantification:** Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β -actin).

Summary of Quantitative Data

The following table summarizes the expected outcomes from the experiments described above, based on the known activity of Viaminate.

Experimental Assay	Target	Expected Result with (Z)-Viaminate Treatment
qPCR	S100A8 mRNA	Significant downregulation
S100A9 mRNA	Significant downregulation	
Western Blot	TLR2 Protein	Decreased expression
Phospho-NF- κ B p65	Decreased phosphorylation	
Phospho-p38 MAPK	Decreased phosphorylation	
Phospho-JNK	Decreased phosphorylation	
Phospho-ERK1/2	Decreased phosphorylation	
Animal Model	Epidermal Thickness	Reduction in thickness
Inflammatory Infiltrate	Reduction in inflammatory cells	

Synthesis and Characterization

The synthesis of **(Z)-Viaminate**, as a 13-cis-retinamide derivative, can be achieved through the coupling of 13-cis-retinoic acid with ethyl p-aminobenzoate. This can be accomplished via the formation of an activated intermediate of the retinoic acid, such as an acyl chloride or through the use of coupling reagents like dicyclohexylcarbodiimide (DCC) with a catalyst such as 4-dimethylaminopyridine (DMAP).

Characterization of the synthesized **(Z)-Viaminate** would involve techniques such as:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR to confirm the chemical structure and stereochemistry.
- Mass Spectrometry (MS): To verify the molecular weight.
- High-Performance Liquid Chromatography (HPLC): To assess purity and separate it from other isomers.

Conclusion

(Z)-Viaminate represents a promising area of research within the field of retinoid-based therapies. Its mechanism of action, centered on the inhibition of the TLR2/NF- κ B and MAPK signaling pathways, provides a strong rationale for its development in treating inflammatory skin conditions. The experimental protocols and data presented in this guide offer a framework for researchers to further investigate the therapeutic potential of **(Z)-Viaminate** and to develop novel drug candidates. Further studies are warranted to directly compare the biological activity and pharmacokinetic profiles of **(Z)-Viaminate** with its all-trans isomer.

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References

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2. Viaminate ameliorates Propionibacterium acnes-induced acne via inhibition of the TLR2/NF- κ B and MAPK pathways in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

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